molecular formula C6H8N2O4S B12867588 3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid CAS No. 805179-08-2

3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid

Cat. No.: B12867588
CAS No.: 805179-08-2
M. Wt: 204.21 g/mol
InChI Key: AZTUQRJLUFUXQW-UHFFFAOYSA-N
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Description

3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an acetyl group at position 3, a methyl group at position 1, and a sulfonic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetyl-1-methyl-1H-pyrazole with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group enhances its solubility and facilitates binding to active sites, while the acetyl and methyl groups contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-1H-pyrazole-5-sulfonic acid: Lacks the methyl group at position 1.

    1-Methyl-3-acetyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

    3-Methyl-1H-pyrazole-5-sulfonic acid: Lacks the acetyl group at position 3.

Uniqueness

3-Acetyl-1-methyl-1H-pyrazole-5-sulfonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new pharmaceuticals .

Properties

CAS No.

805179-08-2

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

5-acetyl-2-methylpyrazole-3-sulfonic acid

InChI

InChI=1S/C6H8N2O4S/c1-4(9)5-3-6(8(2)7-5)13(10,11)12/h3H,1-2H3,(H,10,11,12)

InChI Key

AZTUQRJLUFUXQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)S(=O)(=O)O)C

Origin of Product

United States

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